molecular formula C22H24N2O5 B7752584 5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752584
M. Wt: 396.4 g/mol
InChI Key: DESBBNDVNHDBLM-UHFFFAOYSA-N
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Description

5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxyphenyl group, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Mannich reaction, which introduces an aminoalkyl substituent into the molecule . The reaction conditions often include the use of formaldehyde and a secondary amine, such as morpholine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the nitro group can produce an aminobenzofuran .

Scientific Research Applications

5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE apart is its unique combination of functional groups and its potential bioactivity. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14-20(22(26)23-15-3-5-16(27-2)6-4-15)21-17(13-24-9-11-28-12-10-24)18(25)7-8-19(21)29-14/h3-8,25H,9-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESBBNDVNHDBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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